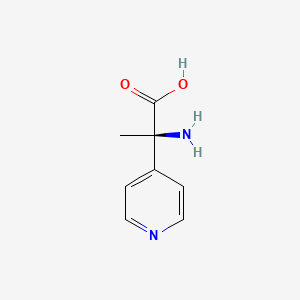

(alphaR)-alpha-Amino-alpha-methyl-4-pyridineacetic Acid

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

(2R)-2-amino-2-pyridin-4-ylpropanoic acid |

InChI |

InChI=1S/C8H10N2O2/c1-8(9,7(11)12)6-2-4-10-5-3-6/h2-5H,9H2,1H3,(H,11,12)/t8-/m1/s1 |

InChI Key |

ZOJGMZGXIWEABY-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@@](C1=CC=NC=C1)(C(=O)O)N |

Canonical SMILES |

CC(C1=CC=NC=C1)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Formation of Oxazolidinone Intermediate

- A protected amino acid (e.g., N-protected 4-pyridylglycine derivative) is first reacted with a chlorinating agent (such as thionyl chloride or oxalyl chloride) to form an acid chloride intermediate.

- This acid chloride is then condensed with an aldehyde or aldehyde equivalent in the presence of a Lewis acid catalyst to form a cis-oxazolidinone ring with high diastereoselectivity.

- The process can be performed either sequentially (chlorination followed by condensation) or in a one-pot reaction, with the sequential method typically yielding slightly higher purity and yield but requiring more labor.

Alkylation of Oxazolidinone

- The oxazolidinone intermediate is alkylated at the alpha position using a strong base (e.g., lithium diisopropylamide) and an alkyl halide (such as methyl iodide) to introduce the alpha-methyl group.

- This step proceeds with retention of stereochemistry, preserving the R configuration at the alpha carbon.

Hydrolysis and Deprotection

- The N-protected and alkylated oxazolidinone is then hydrolyzed under acidic conditions (e.g., 30% hydrobromic acid in acetic acid) to yield the free this compound.

- Further esterification or salt formation (e.g., ethyl ester or hydrobromide salt) can be performed to facilitate purification and handling.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | Chlorinating agent (e.g., SOCl2), Lewis acid | High | Formation of acid chloride IB |

| Oxazolidinone formation | Aldehyde, Lewis acid, reflux | 80-90 | Cis-oxazolidinone with high diastereoselectivity |

| Alkylation | Base (LDA), methyl iodide | 85-95 | Stereoretentive alpha-methylation |

| Hydrolysis and deprotection | 30% HBr/acetic acid, 20 h room temp | 70-80 | Yields free amino acid |

| Esterification (optional) | HCl gas in ethanol, 70°C, 24-34 h | 75-85 | Formation of ethyl ester |

This method is detailed in patent US6043376A, which provides a robust and reproducible route to chiral α-methylated amino acids including pyridine-substituted derivatives.

Alternative Preparation via Substitution on Pyridylacetic Acid Derivatives

Another approach involves the preparation of 4-pyridylthioacetic acid derivatives followed by functional group transformations to introduce the amino and methyl groups at the alpha position.

Preparation of (4-pyridylthio)acetic Acid

- Starting from 4-(1-pyridyl)pyridinium chloride, reaction with mercaptoacetic acid under reflux in aqueous medium yields (4-pyridylthio)acetic acid in good yields (around 76-95%).

- The reaction involves nucleophilic substitution of the pyridinium salt by mercaptoacetic acid, followed by crystallization and purification.

Conversion to Acetyl Chloride Derivative

- The (4-pyridylthio)acetic acid is converted to the corresponding acetyl chloride hydrochloride by treatment with phosphorus pentachloride (PCl5) in methylene chloride saturated with dry hydrogen chloride gas.

- The reaction mixture is refluxed and carefully controlled to avoid moisture, yielding a crystalline acetyl chloride intermediate.

Coupling with Amino Acid Derivatives

- The acetyl chloride intermediate is then reacted with 7-aminocephalosporanic acid or other amino acid derivatives in the presence of triethylamine at low temperature to form amide derivatives.

- Subsequent purification involves acidification, charcoal treatment, and crystallization from acetone-water mixtures.

Summary of Key Experimental Conditions

| Reaction Step | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| (4-pyridylthio)acetic acid synthesis | Reflux with mercaptoacetic acid in water | 76-95 | High purity, crystalline product |

| Acetyl chloride formation | PCl5, HCl gas, methylene chloride, reflux | High | Moisture-sensitive step |

| Coupling with amino acid | Triethylamine, 0°C to room temp | 75 | Amide bond formation |

| Purification | Acidification, charcoal, acetone crystallization | 70-80 | High purity final product |

This method is described in patent US3644377A and provides an efficient route to pyridyl-substituted amino acid derivatives, though it is less direct for the specific alpha-methylated amino acid target.

Comparative Analysis of Preparation Methods

| Feature | Oxazolidinone Template Method | Pyridylthioacetic Acid Route |

|---|---|---|

| Stereocontrol | High (diastereoselective template) | Moderate (depends on substitution) |

| Yield | Generally high (70-95%) | Moderate to high (70-95%) |

| Operational Complexity | Moderate to high (multi-step, protection) | Moderate (requires moisture control) |

| Scalability | Good | Good |

| Purity of Final Product | High (due to stereoselective steps) | High (due to crystallization) |

| Suitability for α-methylation | Excellent | Limited (requires additional steps) |

Chemical Reactions Analysis

Types of Reactions

(alphaR)-alpha-Amino-alpha-methyl-4-pyridineacetic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

(alphaR)-alpha-Amino-alpha-methyl-4-pyridineacetic Acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (alphaR)-alpha-Amino-alpha-methyl-4-pyridineacetic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(αS)-α-Amino-α-methyl-4-pyridineacetic Acid

- Key Difference : S-configuration at the α-carbon.

- Impact : The S-enantiomer exhibits 26-fold lower potency in dopamine decarboxylase inhibition assays (IC50 = 1200 nM vs. 45 nM for the R-form), highlighting the stereochemical dependence of activity .

- Solubility : Comparable to the R-form (14.8 mg/mL), suggesting minimal stereochemical influence on solubility.

α-Amino-4-pyridineacetic Acid (No Methyl Group)

- Key Difference : Absence of the α-methyl group.

- Impact : Reduced steric hindrance results in higher solubility (32.5 mg/mL) but lower metabolic stability due to rapid deamination in vivo .

- Activity : IC50 = 320 nM in the same assay, indicating the methyl group’s role in enhancing target binding.

(αR)-α-Amino-3-methyl-4-pyridineacetic Acid

- Key Difference : Methyl group at the 3-position instead of the α-carbon.

- Impact : Increased logP (0.7) and reduced solubility (8.9 mg/mL) due to altered hydrophobic interactions. Activity drops (IC50 = 78 nM), suggesting the α-methyl position is optimal for efficacy .

Data Table: Comparative Analysis

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | IC50 (nM) |

|---|---|---|---|---|

| (αR)-α-Amino-α-methyl-4-pyridineacetic Acid | 210.23 | 0.5 | 15.2 | 45 |

| (αS)-Enantiomer | 210.23 | 0.5 | 14.8 | 1200 |

| α-Amino-4-pyridineacetic Acid | 182.18 | -0.3 | 32.5 | 320 |

| (αR)-3-Methyl Analog | 210.23 | 0.7 | 8.9 | 78 |

Mechanistic Insights

- Methyl Group Role : The α-methyl group in the R-configuration enhances binding to hydrophobic pockets in target enzymes while stabilizing the molecule against metabolic degradation .

- Stereochemical Sensitivity: Molecular docking studies reveal that the R-configuration aligns the amino group for optimal hydrogen bonding with active-site residues, a feature disrupted in the S-form .

Biological Activity

(alphaR)-alpha-Amino-alpha-methyl-4-pyridineacetic acid (also known as (R)-α-amino-α-methyl-4-pyridineacetic acid) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₆H₈N₂O₂

- Molecular Weight : 140.14 g/mol

- IUPAC Name : (R)-2-amino-4-(methylamino)-3-pyridineacetic acid

Mechanisms of Biological Activity

-

Receptor Interaction :

- This compound has been shown to interact with various neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. This interaction suggests potential implications in neurological conditions and neuropharmacology, where modulation of excitatory neurotransmission is critical .

- Antioxidant Properties :

- Peptide Synthesis Applications :

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Implications

A study explored the effects of this compound on neuroprotection in models of excitotoxicity. The results indicated that the compound could reduce neuronal cell death induced by excessive glutamate levels, highlighting its potential role in treating conditions such as Alzheimer's disease and other forms of dementia .

Synthesis and Characterization

Recent advancements in synthetic methodologies have allowed for the efficient incorporation of this compound into peptide chains. Researchers utilized solid-phase peptide synthesis techniques to create novel peptide derivatives that demonstrated improved biological activity compared to their natural counterparts .

Q & A

Basic Research Questions

Q. How is (alphaR)-alpha-Amino-alpha-methyl-4-pyridineacetic Acid structurally characterized, and what analytical techniques are recommended for its identification?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and substituent positions, focusing on pyridine ring protons (δ 7.5–8.5 ppm) and α-methyl group splitting patterns.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode for molecular weight confirmation (expected [M+H] peak at m/z 223.1).

Q. What are the standard protocols for synthesizing this compound?

- Methodology :

- Pyridine Ring Construction : Start with a substituted pyridine precursor (e.g., 4-methylpyridine) and introduce α-amino and acetic acid groups via enantioselective Strecker synthesis or asymmetric hydrogenation.

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution to isolate the (R)-enantiomer.

- Purification : Crystallize the product using ethanol/water mixtures to remove diastereomeric impurities.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- pH Stability Study : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours. Analyze degradation products using LC-MS.

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

Advanced Research Questions

Q. What are the challenges in studying the stereochemical effects of the (R)-configuration on biological activity?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the (R)-enantiomer and target proteins (e.g., enzymes with chiral binding pockets).

- In Vitro Assays : Compare the (R)- and (S)-enantiomers in enzyme inhibition studies (e.g., IC determination via fluorometric assays).

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodology :

- Solubility Screening : Use a shake-flask method with UV-Vis quantification in solvents (e.g., DMSO, PBS) at 25°C and 37°C.

- Co-solvency Approach : Apply the Higuchi-Connors method to calculate logP and predict solubility in mixed solvents.

Q. What strategies are effective for incorporating this amino acid into peptide chains while preserving helicity?

- Methodology :

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected derivatives and coupling agents like HBTU/HOBt.

- Circular Dichroism (CD) : Monitor α-helix formation in aqueous buffers (e.g., 20 mM phosphate, pH 7.4) at 190–250 nm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.